3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Description
“3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . These compounds are of prime importance due to their extensive therapeutic uses . They have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Synthesis Analysis
The synthesis of these compounds involves the reaction of 2-bromoacetylphenoxy)acetamides with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol . This reaction affords the corresponding 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the bromination of 1,ω-bis((acetylphenoxy)acetamide)alkanes to furnish the novel bis(2-bromoacetyl)phenoxy)acetamides . These are then reacted with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol to afford the corresponding 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be inferred from their IR, 1H NMR, and 13C NMR spectra . For example, the IR spectrum shows peaks corresponding to NH stretching, C=N stretching, C=C stretching, N–N=C stretching, and C–S–C stretching . The 1H NMR and 13C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .
Future Directions
The future directions for research on these compounds could involve further exploration of their diverse pharmacological activities and the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
Properties
IUPAC Name |
3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5S/c10-6-3-1-5(2-4-6)7-12-13-9-15(7)14-8(11)16-9/h1-4H,(H2,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVMJRHNCSJSKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(S3)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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